molecular formula C11H12O2 B1364922 8-Methoxy-2-tetralone CAS No. 5309-19-3

8-Methoxy-2-tetralone

Cat. No.: B1364922
CAS No.: 5309-19-3
M. Wt: 176.21 g/mol
InChI Key: BTYBORAHYUCUMH-UHFFFAOYSA-N
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Description

8-Methoxy-2-tetralone (CAS: 5309-19-3) is a bicyclic ketone with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Structurally, it consists of a tetralin backbone (a fused bicyclic system of benzene and cyclohexane) with a methoxy group (-OCH₃) at the 8-position and a ketone group at the 2-position. Key physical properties include a melting point of 158.1°C, boiling point of 330°C at 760 mmHg, and a density of 1.124 g/cm³ .

This compound is notable for its role in pharmacological research, particularly as 8-OH-DPAT, a selective agonist for serotonin (5-HT₁A) receptors . Its synthesis was simplified by Lee et al. (1995), who developed a straightforward procedure using commercially available starting materials, achieving high reproducibility .

Preparation Methods

Reduction of 2-Methoxybenzoic Acid Derivatives

One patented method involves the reduction of 2-methoxybenzoic acid to 2-methoxybenzyl alcohol using sodium borohydride in tetrahydrofuran (THF) at elevated temperatures (around 100°C) for several hours. The alcohol intermediate is then further processed to form 8-methoxy-2-tetralone. This method features mild reaction conditions and relatively high yields (e.g., 95% for the alcohol intermediate) with good paramagnetism and short reaction times. The process includes filtration, solvent recovery, and purification steps to isolate the target compound.

Selective Reduction of 1-Aryl-7-methoxynaphthalenes

A synthetic route described in the Journal of Organic Chemistry involves selective reduction of 1-aryl-7-methoxynaphthalenes using sodium in ethanol. The selectivity of ring reduction depends on the substitution pattern of the aryl group. When no ortho substituents are present, the A ring is selectively reduced, yielding tetrahydronaphthalenes. When two ortho substituents exist, the B ring reduction predominates, affording 8-aryl-2-tetralones, including this compound derivatives. This route typically involves 3 to 5 steps, including Suzuki coupling and selective reductions, allowing for structural diversity.

Reduction of 1,6-Dimethoxynaphthalene in Ethanol-Ammonia Medium

A process developed for structurally related compounds such as 5-methoxy-2-tetralone involves reducing 1,6-dimethoxynaphthalene with metallic sodium in a mixture of absolute ethanol and liquid ammonia at mild temperatures (15–35°C) over 35–48 hours. This method achieves high selectivity and ease of purification, suggesting potential adaptation for this compound synthesis by analogy. Control of sodium addition rate and heat exchange is critical for maintaining reaction temperature and selectivity.

Epoxidation and Acid-Catalyzed Rearrangement of Olefin Intermediates

A three-step approach used for related methoxy-tetralones involves:

  • Formation of an olefin intermediate by refluxing a precursor with 2,4-pentanediol and p-toluenesulfonic acid.
  • Epoxidation of the olefin with m-chloroperbenzoic acid (MCPBA) in dichloromethane.
  • Acid-catalyzed ring-opening and rearrangement of the epoxide under reflux with ethanolic sulfuric acid to yield the tetralone.

This method achieves moderate overall yields (~36–39%) and has been optimized by varying temperature, acid concentration, and reaction time.

Palladium-Mediated Cross-Coupling and Intramolecular Acylation

For 8-methoxy-1-tetralone (a close structural analog), an efficient synthesis involves:

  • Palladium-catalyzed Heck cross-coupling to introduce the aryl substituent.
  • Catalytic hydrogenation to reduce double bonds.
  • Intramolecular acylation mediated by Eaton’s reagent or Lewis acids to form the tetralone ring.

The key to regioselectivity is the use of a bromine substituent to direct cyclization ortho to the methoxy group, preventing undesired isomer formation. This strategy may be adaptable to this compound synthesis.

Method Key Reagents Conditions Yield Advantages Challenges
Sodium borohydride reduction of 2-methoxybenzoic acid NaBH4, THF, 100°C 4 hours ~95% (intermediate) Mild, high yield, short time Requires careful purification
Selective reduction of 1-aryl-7-methoxynaphthalenes Na, EtOH Multiple steps Variable Structural diversity, selective ring reduction Multi-step, requires coupling reactions
Sodium reduction of 1,6-dimethoxynaphthalene Na, EtOH, NH3, 15-35°C 35-48 hours High selectivity Mild temp, easy purification Long reaction time, sodium handling
Epoxidation and acid rearrangement MCPBA, H2SO4, reflux Several hours ~36-39% overall Concise, known intermediates Moderate yield, multiple steps
Pd-catalyzed cross-coupling and acylation Pd catalyst, Eaton’s reagent Sequential steps Efficient for analog High regioselectivity Requires palladium catalyst
  • The sodium borohydride reduction method offers a straightforward route with high intermediate yield but requires precise temperature control and solvent handling.
  • Selective ring reduction strategies allow for the synthesis of a variety of 8-aryl-2-tetralones, including methoxy derivatives, by tuning substituents and reaction conditions.
  • The sodium reduction in ethanol-ammonia medium is noted for its mildness and selectivity, particularly for methoxy-substituted naphthalenes, and has industrial potential due to ease of scale-up.
  • Epoxidation followed by acid-catalyzed rearrangement is a classical approach but suffers from moderate yields and the need for multiple purification steps.
  • Palladium-catalyzed methods provide high regioselectivity and efficiency but involve costly catalysts and multi-step sequences, more suited for complex or tailored derivatives.

The preparation of this compound involves several well-established synthetic routes, each with distinct advantages and limitations. Reduction of methoxy-substituted benzoic acids or naphthalenes under controlled conditions remains a cornerstone method, supported by selective ring reductions and catalytic cross-coupling strategies. The choice of method depends on the desired scale, purity, and downstream applications. Advances in mild reaction conditions and selective catalysis continue to improve the efficiency and practicality of this compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Melatonin Receptor Agonism

Research indicates that derivatives of 8-methoxy-2-tetralone exhibit significant activity as melatonin receptor agonists. These compounds can mimic melatonin's effects, making them potential candidates for treating disorders associated with melatonin dysregulation, such as sleep disorders and seasonal affective disorder .

Macrophage Inhibition

A study highlighted that tetralone derivatives, including this compound, can inhibit macrophage migration inhibitory factor (MIF) tautomerase activity. This inhibition leads to reduced inflammatory responses in macrophages, suggesting that these compounds may be effective in managing inflammatory diseases .

Anticancer Activity

Tetralone derivatives have shown promising anticancer properties. For instance, certain synthesized derivatives demonstrated potent cytotoxicity against various cancer cell lines, including KB and COLO205 cells. The structure-activity relationship (SAR) analysis indicated that specific substitutions enhance their efficacy against cancer cells .

Biological Activities Summary Table

Activity Description Reference
Melatonin Receptor AgonismMimics melatonin function; potential treatment for sleep disorders
MIF Tautomerase InhibitionReduces inflammatory responses in macrophages
Anticancer PropertiesPotent cytotoxicity against cancer cell lines
Antibacterial ActivityExhibits antibacterial effects against various pathogens
Antioxidant PropertiesFunctions as an antioxidant, potentially useful in oxidative stress conditions

Case Study 1: Melatonin Receptor Activity

In a patent study focusing on substituted tetralins, compounds including this compound were found to have strong melatonin receptor activity. These compounds were evaluated for their ability to treat disorders linked to melatonin dysfunction, demonstrating their therapeutic potential in clinical settings .

Case Study 2: Inhibition of Macrophage Activation

In vivo experiments showed that specific tetralone derivatives significantly inhibited MIF's tautomeric functions. This inhibition was linked to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating the potential use of these compounds in treating systemic inflammation .

Case Study 3: Anticancer Efficacy

A series of novel tetralones were isolated from natural sources and tested for cytotoxicity against cancer cell lines. Compounds derived from the tetralone scaffold displayed significant potency against COLO205 cells with IC50 values indicating strong anticancer activity .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-tetralone involves its interaction with various molecular targets. It can inhibit certain enzymes or interact with receptors in biological systems. For instance, its derivatives have been shown to inhibit tubulin assembly, which is crucial for cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methoxy-2-tetralones

The position of the methoxy group on the tetralin backbone significantly influences chemical reactivity, stability, and biological activity. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Methoxy-2-tetralones

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Synthesis Yield Stability Notes
8-Methoxy-2-tetralone 5309-19-3 C₁₁H₁₂O₂ 176.21 5-HT₁A receptor agonist ~41% Moderate stability; sensitive to oxidation
5-Methoxy-2-tetralone 32940-15-1 C₁₁H₁₂O₂ 176.21 Intermediate for Rotigotine (dopamine agonist) Not reported Higher crystallinity due to para-substitution
6-Methoxy-2-tetralone 2472-22-2 C₁₁H₁₂O₂ 176.21 Organic synthesis intermediate 36% Reactive in alkylation reactions
7-Methoxy-2-tetralone 33892-75-0 C₁₁H₁₂O₂ 176.21 Limited data; structural analog Not reported Unknown

Comparison with 8-Methoxy-1-tetralone

  • Synthesis : Requires tandem Michael addition-Dieckmann condensation, yielding 41% .
  • Applications : Used in synthesizing ARQ-501 (anticancer agent) and antibiotics like (±)-spiroxin C .
  • Stability : Less stable than 5-,6-,7-methoxy-1-tetralones due to steric and electronic factors .

Biological Activity

8-Methoxy-2-tetralone, a derivative of tetralone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including the Vilsmeier reaction and other synthetic routes involving substituted phenolic compounds. The compound's structure allows it to interact with biological targets effectively, leading to its notable pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that this compound showed potent cytotoxicity against KB cancer cell lines with an IC50 value lower than that of standard chemotherapeutics . Additionally, it was effective against colorectal cancer cell lines, enhancing the growth-inhibitory effects when combined with calcitriol .

Antimicrobial Properties

The compound also displays antimicrobial activity. Various derivatives of tetralones, including this compound, have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as lead compounds in developing new antibiotics .

MAO Inhibition

Monoamine oxidase (MAO) inhibition is another area where this compound shows promise. Studies indicate that it can selectively inhibit MAO-B over MAO-A, which may have implications for treating neurodegenerative diseases like Parkinson's . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the tetralone ring can enhance inhibitory potency .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .
  • Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.
  • MAO Inhibition : By binding to the active site of MAO enzymes, it prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that this compound had a GI50 value of 14 μM against COLO205 colon cancer cells, indicating substantial anticancer efficacy .
  • Antimicrobial Testing : In a comparative study, derivatives including this compound exhibited inhibition zones ranging from 20 mm to 25 mm against various pathogens, showcasing their potential as effective antimicrobial agents .
  • MAO-B Selectivity : Research highlighted that certain tetralone derivatives displayed IC50 values as low as 4.5 μM for MAO-B inhibition, suggesting that modifications to the tetralone structure can significantly enhance selectivity and potency .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for 8-Methoxy-2-tetralone, and how do they differ in methodology?

The synthesis of this compound typically involves cyclization and oxidation strategies. Key methods include:

  • Stobbe Condensation : Utilizing diethyl succinate and 4-methoxybenzaldehyde under basic conditions to form intermediates, followed by acid-catalyzed cyclization .
  • Allylic/Benzylic Oxidation : Tert-butyl hydroperoxide-pyridinium dichromate systems oxidize allylic or benzylic positions in precursors like 8-methoxy-1-tetralin to yield the ketone .
  • Friedel-Crafts Acylation : Using (4-methoxyphenyl)acetyl chloride with AlCl₃ in dichloromethane for cyclization, avoiding hazardous solvents like carbon disulfide .

Differences lie in reagent systems (e.g., AlCl₃ vs. enzymatic catalysts), solvent safety profiles, and yields (39–42% for multi-step routes vs. 60–70% for optimized single-step methods) .

Q. How can researchers characterize the purity and structural identity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy group position and ketone functionality.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (176.21 g/mol) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (28–35°C) and phase transitions .

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound, and how can byproducts be minimized?

Low yields often stem from incomplete cyclization or oxidation. Solutions include:

  • Solvent Optimization : Replacing carbon disulfide with dichloromethane improves safety and reaction efficiency .
  • Catalyst Tuning : Using pyridinium dichromate for selective benzylic oxidation reduces over-oxidation byproducts .
  • Temperature Control : Maintaining −20°C during acylation prevents decomposition of AlCl₃ intermediates .
  • Workup Modifications : Sequential extraction with NaHCO₃ and brine removes acidic impurities .

Byproducts like 6-methoxy isomers can be separated via fractional crystallization using hexane/ethyl acetate .

Q. How do thermodynamic properties (e.g., enthalpy of fusion) influence reaction design for this compound?

Thermodynamic data from Matos et al. (2009) show:

  • ΔfusH : 22.1 kJ/mol, indicating moderate thermal stability during melting (28–35°C) .
  • Boiling Point : 114–116°C at 1.5 mmHg, necessitating vacuum distillation to avoid degradation .

These properties dictate storage conditions (0–6°C, inert atmosphere) and solvent choices (e.g., avoiding high-boiling solvents like DMF) .

Q. What contradictions exist in reported synthesis methods, and how can they be reconciled?

Discrepancies include:

  • Yield Variability : Lee et al. (1995) report 75% yield via allylic oxidation, while Kodpinid et al. (1984) achieve 42% via multi-step routes. Differences arise from catalyst purity and reaction scale .
  • Reagent Safety : Earlier methods use carcinogenic carbon disulfide, whereas modern protocols favor dichloromethane .
  • Isomer Formation : Some routes produce 6-methoxy-2-tetralone as a byproduct; chiral HPLC or boronate complexation can resolve this .

Critical evaluation of reaction conditions (e.g., stoichiometry, temperature) and replication studies are essential .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodologies include:

  • Structure-Activity Relationship (SAR) Studies : Modifying the methoxy position or ketone group and testing against cancer cell lines (e.g., MCF-7) via MTT assays .
  • Antimicrobial Screening : Agar diffusion assays using Staphylococcus aureus and Escherichia coli to assess MIC (minimum inhibitory concentration) .
  • Molecular Docking : Computational modeling to predict binding affinity for targets like topoisomerase II .

Ensure ethical compliance: Derivatives are not FDA-approved and must not be administered to humans/animals .

Q. What analytical challenges arise in studying this compound’s reactivity, and how are they mitigated?

Challenges include:

  • Ketone Reactivity : Susceptibility to nucleophilic attack requires anhydrous conditions for Grignard or Wittig reactions .
  • Photoinstability : UV light exposure causes degradation; use amber glassware and antioxidants like BHT .
  • Isomerization : Acidic conditions may shift methoxy group position; monitor via ¹H NMR coupling constants .

Q. How do computational methods enhance understanding of this compound’s mechanistic pathways?

Density Functional Theory (DFT) calculations predict:

  • Transition States : Energy barriers for cyclization steps (e.g., 25–30 kcal/mol for Friedel-Crafts acylation) .
  • Electron Density Maps : Methoxy groups increase electron density at the aromatic ring, directing electrophilic substitution .

Software like Gaussian or ORCA paired with experimental validation (e.g., kinetic isotope effects) refines mechanistic models .

Q. Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported physical constants (e.g., melting points)?

  • Source Comparison : NIST data (mp 28–35°C) vs. vendor catalogs (mp 35°C) may reflect purity differences (e.g., tech. 97% vs. >99%) .
  • Reproducibility : Replicate measurements using calibrated DSC and report confidence intervals .
  • Metadata Analysis : Check solvent traces (e.g., residual ethyl acetate lowers mp) via GC-MS .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing degradation via HPLC .
  • Light Exposure Studies : UV/Vis spectroscopy to track absorbance changes (λmax ~270 nm) under ICH Q1B guidelines .

Properties

IUPAC Name

8-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYBORAHYUCUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399746
Record name 8-Methoxy-2-tetralone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-19-3
Record name 8-Methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxy-2-tetralone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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